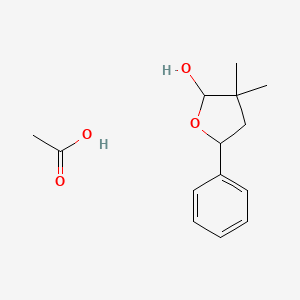
Acetic acid;3,3-dimethyl-5-phenyloxolan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;3,3-dimethyl-5-phenyloxolan-2-ol is an organic compound with a complex structure that includes both an acetic acid moiety and a substituted oxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3,3-dimethyl-5-phenyloxolan-2-ol typically involves the reaction of acetic acid with a precursor molecule that contains the 3,3-dimethyl-5-phenyloxolane structure. One common method is the esterification reaction, where acetic acid reacts with an alcohol derivative of the oxolane compound under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as catalytic processes or continuous flow reactions. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;3,3-dimethyl-5-phenyloxolan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxolane ring to more saturated structures.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
Acetic acid;3,3-dimethyl-5-phenyloxolan-2-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of acetic acid;3,3-dimethyl-5-phenyloxolan-2-ol involves its interaction with specific molecular targets. The oxolane ring and phenyl group can interact with enzymes and receptors, influencing various biochemical pathways. The acetic acid moiety can participate in hydrogen bonding and other interactions that modulate the compound’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetic acid,3,5-dimethyl-phenyl ester
- Benzoic acid derivatives
- Other substituted oxolanes
Uniqueness
Acetic acid;3,3-dimethyl-5-phenyloxolan-2-ol is unique due to its specific structural features, such as the combination of an acetic acid moiety with a substituted oxolane ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
718627-96-4 |
|---|---|
Formule moléculaire |
C14H20O4 |
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
acetic acid;3,3-dimethyl-5-phenyloxolan-2-ol |
InChI |
InChI=1S/C12H16O2.C2H4O2/c1-12(2)8-10(14-11(12)13)9-6-4-3-5-7-9;1-2(3)4/h3-7,10-11,13H,8H2,1-2H3;1H3,(H,3,4) |
Clé InChI |
OMNFRYXLCLQYTH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC1(CC(OC1O)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-[2-(4-Methoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14226059.png)
![1-Methoxy-4-{3-[(4-methylpenta-2,3-dien-1-yl)oxy]prop-1-yn-1-yl}benzene](/img/structure/B14226062.png)
![Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a-methyl-7a-phenyl-](/img/structure/B14226065.png)
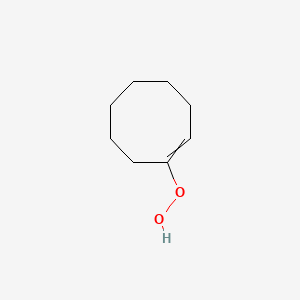
amino]-3-methyl,(2R)-](/img/structure/B14226079.png)
![1H-Indole, 3-[[4-(4-chlorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14226086.png)
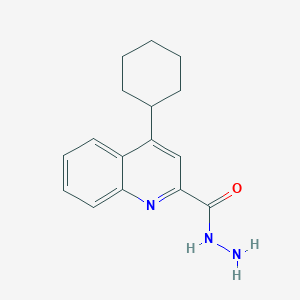
![4-Chloro-3,5-dimethyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14226101.png)
methanone](/img/structure/B14226104.png)
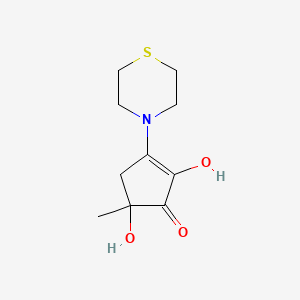
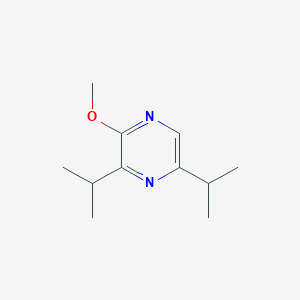


![4-Amino-1-[(4-bromophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14226147.png)
